ethyl N-n-octanoylanthranilate
Description
Ethyl N-n-octanoylanthranilate is an anthranilic acid derivative where the amino group is substituted with an octanoyl (C8H15O) moiety, and the carboxylic acid is esterified with ethanol. Its hypothetical molecular formula is C17H25NO3, with a molecular weight of 291.38 g/mol (calculated). Structurally, it belongs to the class of N-acylated anthranilate esters, which are widely studied for applications in flavoring agents, pharmaceuticals, and polymer additives due to their tunable solubility and bioavailability .
While direct data on this compound is sparse in the provided evidence, its properties can be inferred from structurally related compounds such as methyl N-acetylanthranilate and ethyl N-salicyloylanthranilate, which share the anthranilate backbone with varying acyl substituents .
Properties
Molecular Formula |
C17H25NO3 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
ethyl 2-(octanoylamino)benzoate |
InChI |
InChI=1S/C17H25NO3/c1-3-5-6-7-8-13-16(19)18-15-12-10-9-11-14(15)17(20)21-4-2/h9-12H,3-8,13H2,1-2H3,(H,18,19) |
InChI Key |
QFSLCURXFRLPLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=CC=C1C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares ethyl N-n-octanoylanthranilate with its analogs based on substituents, molecular weight, and key physicochemical properties:
Key Observations:
Substituent Effects: The octanoyl group in this compound introduces significant lipophilicity compared to the acetyl group in methyl N-acetylanthranilate. This property enhances its compatibility with non-polar matrices, making it suitable for applications in coatings or sustained-release drug formulations . This may explain its higher boiling point (381.4°C) compared to other analogs .
Molecular Weight Trends: Increasing acyl chain length (acetyl → octanoyl) correlates with higher molecular weight and likely reduced volatility.
Insights:
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